Oxazole-4-carboxylic acid

Vue d'ensemble

Description

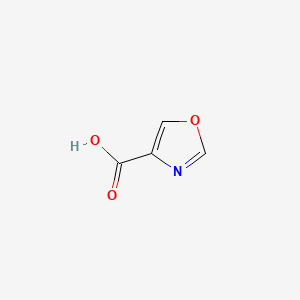

Oxazole-4-carboxylic acid (CAS: 23012-13-7) is a heterocyclic organic compound with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol . Its structure consists of an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) substituted with a carboxylic acid group at the 4-position. The compound is synthesized via hydrolysis of ethyl oxazole-4-carboxylate, yielding a colorless solid with a melting point of 166–168°C and an optical rotation of [α]D = -68.7° (c = 1.0, ether) . It serves as a key scaffold in medicinal chemistry due to its bioisosteric properties and versatility in forming derivatives with diverse biological activities .

Applications De Recherche Scientifique

Oxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . It contains an oxazole ring, characterized by a five-membered ring structure with nitrogen and oxygen atoms, and a carboxylic acid group attached to the 4-position of the oxazole ring .

Applications in Scientific Research

This compound and its derivatives are widely utilized in various scientific research applications, including pharmaceutical development, agrochemical formulation, biochemical research, material science, and analytical chemistry .

Pharmaceutical Development

- Building Block in Synthesis this compound serves as a crucial building block in the synthesis of various pharmaceuticals . Its chemical structure allows it to be incorporated into more complex molecules with desired biological activities .

- Anti-inflammatory and Antimicrobial Agents It is particularly useful in the development of anti-inflammatory and antimicrobial agents . Researchers can modify the this compound structure to optimize drug efficacy and reduce side effects .

Agricultural Chemicals

- Formulation of Agrochemicals this compound is employed in the formulation of agrochemicals . These agrochemicals enhance the efficacy of pesticides and herbicides, which helps improve crop yields and protect against pests .

- Enhancing Pesticide and Herbicide Efficacy By incorporating this compound into pesticides and herbicides, the effectiveness of these substances can be significantly improved . This leads to better crop protection and increased agricultural productivity .

Biochemical Research

- Enzyme Inhibition and Metabolic Pathways Researchers use this compound in studies related to enzyme inhibition and metabolic pathways . It aids in understanding biochemical processes by acting as a probe or modulator in enzymatic reactions .

- Understanding Biochemical Processes this compound helps elucidate the intricate details of metabolic pathways . This knowledge is crucial for developing new strategies to combat diseases and improve overall health .

Material Science

- Development of Novel Materials It finds applications in the development of novel materials, such as polymers and coatings . These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .

- Improved Thermal and Chemical Resistance The incorporation of this compound into polymers and coatings enhances their resistance to thermal degradation and chemical corrosion . This is particularly valuable in harsh environments where material stability is critical .

Analytical Chemistry

- Standard in Analytical Methods This compound is utilized as a standard in various analytical methods, ensuring accurate quantification and analysis of related substances in complex mixtures .

- Ensuring Accurate Quantification and Analysis As a standard, this compound helps calibrate analytical instruments and validate experimental results . Its known properties allow for precise measurements in analytical chemistry .

Case Studies

- Macrooxazoles A–D Four new 2,5-disubstituted oxazole-4-carboxylic acids, named macrooxazoles A–D, were isolated from the plant pathogenic fungus Phoma macrostoma . These compounds, along with two known tetramic acids, were evaluated for their antimicrobial, cytotoxic, and anti-biofilm activities .

- Antimicrobial Activity Macrooxazole C exhibited moderate antimicrobial activity against Mucor hiemalis, while macrocidins A, and Z showed activity against Bacillus subtilis and Micrococcus luteus, respectively .

- Anti-biofilm Activity Macrooxazoles B and C, as well as macrocidins A and Z, interfered with the biofilm formation of Staphylococcus aureus, inhibiting 65%, 75%, 79%, and 76% of biofilm at 250 µg/mL, respectively .

- Polymorphic Transition A study found a polymorphic transition as a result of grinding for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The study revealed preconditions for polymorphic transition and changes in molecular and crystal structure .

Mécanisme D'action

The mechanism of action of oxazole-4-carboxylic acid varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting specific enzymes.

Anticancer Activity: It interferes with cellular signaling pathways, leading to apoptosis in cancer cells.

Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators.

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

Oxazole-4-carboxylic acid derivatives are classified based on substituent positions (2-, 5-, or both) and functional groups (esters, amides, halogens). Below is a comparative analysis:

Antimicrobial Activity

- Macrooxazoles A–D : 2,5-Disubstituted derivatives from Phoma macrostoma exhibit potent antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) .

- 2-(Nicotinamido)this compound : Coupled with nicotinic acid, this derivative shows growth inhibition against fungi and bacteria (e.g., Aspergillus niger) .

Anticancer Activity

- 4-(3'-Indolyl) oxazoles : Demonstrated cytotoxicity against human cancer cell lines (e.g., breast cancer MCF-7) with IC₅₀ values <10 µM .

- Caboxamycin : Inhibits hypoxia-inducible factor (HIF-1) in tumor cells, reducing angiogenesis .

Cardiovascular Effects

Activité Biologique

Oxazole-4-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the various biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structural diversity of oxazole derivatives allows for the exploration of various pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, compounds derived from Phoma macrostoma exhibited notable inhibition of biofilm formation in Staphylococcus aureus, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL . The compounds also showed weak cytotoxic activity against various cancer cell lines, with an IC50 value of 23 µg/mL for certain derivatives .

| Compound | Biofilm Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| Compound 2 | 65% | 23 |

| Compound 3 | 75% | 23 |

| Compound 5 | 79% | - |

| Compound 6 | 76% | - |

2. Anticancer Activity

This compound derivatives have shown promise in anticancer applications. A study highlighted the cytotoxic effects of these compounds against several cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The mechanism involves inducing apoptosis in cancer cells, although further research is necessary to elucidate specific pathways involved.

3. Neuroprotective Effects

Recent investigations into oxazole-based compounds have revealed their potential as neuroprotective agents. For example, HUP-55, a nonpeptidic oxazole-based inhibitor, demonstrated efficacy in reducing neurodegenerative markers in mouse models of Parkinson's disease . This compound modulates protein-protein interactions related to neurodegeneration, enhancing the activity of protein phosphatase 2A and reducing reactive oxygen species production.

Case Study: Macrooxazoles A-D

In a study focusing on macrooxazoles A-D, isolated from Phoma macrostoma, researchers evaluated their biological activities. These compounds not only inhibited biofilm formation but also displayed cytotoxicity against cancer cell lines. The study emphasized the need for further exploration of these natural products for their therapeutic potential .

Case Study: HUP-55 in Neurodegeneration

HUP-55 was tested in vivo in transgenic mouse models exhibiting Parkinson's disease symptoms. The results indicated significant restoration of motor function and a reduction in oligomerized alpha-synuclein levels in critical brain regions, showcasing the therapeutic promise of oxazole derivatives in neurodegenerative diseases .

Analyse Des Réactions Chimiques

Domino Isoxazole-Azirine-Isoxazole/Oxazole Isomerization

Fe(II)-catalyzed isomerization enables controlled synthesis of oxazole-4-carboxylates from 4-acyl-5-methoxyisoxazoles (Table 1):

Table 1: Fe(II)-catalyzed isomerization conditions and yields

| Starting Material | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Acyl-5-methoxyisoxazole | FeCl₂ | Dioxane | 105 | Isoxazole-4-carboxylate | 65–78 |

| 4-Formyl-5-methoxyisoxazole | FeCl₂ | Dioxane | 105 | Oxazole-4-carboxylate | 72 |

| 4-Acyl-5-aminoisoxazole | FeCl₂ | Dioxane | 105 | Isoxazole-4-carboxamide | 68–75 |

This method exploits transient azirine intermediates, with DFT calculations confirming the role of Fe(II) in stabilizing transition states .

Copper-Catalyzed Cycloaddition

Aromatic aldehydes react with isonitrile acetates under Cu(I) catalysis to yield oxazole-4-carboxylates (Table 2):

Table 2: Selective synthesis of oxazole-4-carboxylates

| Aldehyde | Catalyst | Additive | Temp (°C) | Product (R) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | CuCl | Triethylenediamine | 40 | 5-(4-Cl-C₆H₄)-oxazole-4-CO₂Et | 65.5 |

| 4-Methylbenzaldehyde | CuBr | Tri-n-butylamine | 60 | 5-(4-Me-C₆H₄)-oxazole-4-CO₂Et | 71 |

| 3-Pyridinecarboxaldehyde | CuCl | 4-DMAP | 25 | 5-(3-pyridyl)-oxazole-4-CO₂Et | 58 |

Key advantages include atom economy (no waste acid) and broad substrate tolerance .

Esterification and Hydrolysis

-

Methanolysis : Oxazole-4-carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters (85–92% yield) .

-

Saponification : Ethyl oxazole-4-carboxylates undergo NaOH-mediated hydrolysis to carboxylic acids (90–95% yield) .

Nucleophilic Fragmentation

Oxazole-4-carboxamides exhibit sensitivity to nucleophiles:

textBoc-β-Ala-oxazole + Dp → Fragmented amide (t₁/₂ = 1 hr at RT)

This reactivity limits their use in solid-phase synthesis under basic conditions .

Fluorescent Probes

Oxazole-4-carboxylic esters form π-conjugated systems with tunable emission properties, useful in material science .

Azirine Intermediate Pathway

Fe(II)-catalyzed isomerization proceeds via:

-

Azirine Formation : 4-Acylisoxazoles → 2-acyl-2-(methoxycarbonyl)-2H-azirines (MeCN, 50°C).

-

Quantitative Isomerization : Azirines → Isoxazoles (dioxane, 105°C) or Oxazoles (o-dichlorobenzene, 170°C) .

Cycloaddition Selectivity

Cu(I) catalysts promote (3+2) dehydrocyclization via:

-

Isonitrile Activation : Coordination to Cu(I) enhances electrophilicity.

-

Aldehyde Coupling : Aromatic aldehydes undergo regioselective C–N bond formation .

Stability and Handling

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing oxazole-4-carboxylic acid derivatives, and how do reaction conditions influence product purity?

this compound derivatives are synthesized via cyclization of precursors (e.g., oxan-4-yl derivatives with oxazole precursors) using catalysts like palladium or under halogenation conditions (e.g., thionyl chloride for chlorination). Reaction conditions, such as inert atmospheres, precise temperature control (e.g., reflux), and purification techniques (recrystallization, chromatography), critically impact yield and purity. For example, halogenation at the 2-position of the oxazole ring requires anhydrous solvents and controlled pH to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 1H-NMR can identify substituents on the oxazole ring (e.g., methyl groups at δ 2.68 ppm), while HRMS validates molecular weights (e.g., calculated [M+H]+: 462.2492 vs. observed: 462.2482). X-ray crystallography further resolves stereochemistry in crystalline derivatives .

Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?

These derivatives induce apoptosis via caspase activation and p53 pathway modulation. For example, 5-(2,3-dichlorophenyl)this compound exhibits dose-dependent cytotoxicity in cancer cells by inhibiting carbonic anhydrase isoforms, which are overexpressed in tumors. Comparative studies show substituents like chlorine enhance selectivity for enzyme targets .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for halogenated this compound derivatives?

Yield optimization involves catalyst screening (e.g., Pd vs. Cu), solvent selection (polar aprotic solvents for stability), and flow chemistry setups. Continuous flow reactors improve scalability and reduce side products in halogenation reactions. Reaction parameters (e.g., 100°C for MnO2-mediated oxidations) must balance kinetics and thermodynamics .

Q. How should researchers address contradictions in reported biological activities of structurally similar oxazole derivatives?

Discrepancies often arise from substituent effects or assay variations. Structure-Activity Relationship (SAR) studies can isolate critical functional groups. For instance, 2-chloro derivatives show higher antibacterial activity than non-halogenated analogs due to enhanced electrophilicity. Standardized assays (e.g., MIC testing against S. aureus) and meta-analyses of published IC50 values are recommended .

Q. What computational approaches facilitate retrosynthetic planning for complex this compound analogs?

AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to predict feasible routes. For example, retrosynthesis of 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid prioritizes one-step cyclization from oxan-4-yl precursors. Molecular complexity scoring and plausibility thresholds (≥0.01) refine predictions .

Q. How can molecular docking studies predict the interaction between this compound derivatives and enzyme targets?

Docking software (AutoDock, Schrödinger) models binding modes using crystal structures (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG), hydrogen bonding with catalytic zinc, and hydrophobic interactions with active-site residues. Validation via MD simulations ensures stability .

Q. What analytical challenges exist in quantifying this compound derivatives in mixed reaction systems, and how can they be resolved?

Co-elution of intermediates in HPLC can obscure quantification. Solutions include:

Propriétés

IUPAC Name |

1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCFJMYPJJWIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558427 | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-13-7 | |

| Record name | 4-Oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.